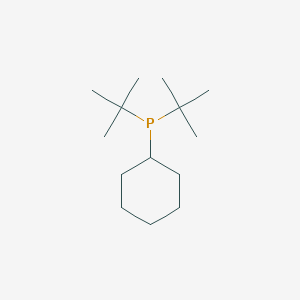

DI-Tert-butylcyclohexylphosphine

Overview

Description

DI-Tert-butylcyclohexylphosphine (DI-TBCP) is a tertiary phosphine compound characterized by the presence of two tert-butylcyclohexyl groups attached to a phosphorus atom . This colorless solid exhibits a melting point of approximately -50°C . It finds utility as a ligand in metal-catalyzed reactions, as a catalyst for organic synthesis, and as a reagent in the production of various compounds .

Synthesis Analysis

The synthesis of DI-TBCP involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used and universal. The role of DI-TBCP as a ligand in metal-catalyzed reactions enables the transfer of electrons between the metal and the substrate, facilitating crucial chemical transformations .Molecular Structure Analysis

This compound contains total 44 bond(s); 15 non-H bond(s), 3 rotatable bond(s), 1 six-membered ring(s) and 1 phosphane(s) .Chemical Reactions Analysis

DI-TBCP serves as a catalyst in organic synthesis, promoting the formation of new molecular bonds . It also finds utility as a ligand in metal-catalyzed reactions . The Mitsunobu reaction refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents .Physical And Chemical Properties Analysis

DI-TBCP is a colorless solid with a melting point of approximately -50°C . It has a molecular weight of 228.35 . It is a liquid form with a refractive index n20/D 1.506 and a density of 0.889 g/mL at 25 °C .Scientific Research Applications

Improved Synthesis and Ligand Applications

Di-tert-butylcyclohexylphosphine has been utilized in the synthesis of functionalized biphenyl-based phosphine ligands through a cost-effective and simplified procedure. The method involves the reaction of arylmagnesium halides with benzyne, followed by the addition of chlorodialkylphosphine, offering a pathway to produce a variety of ligands in useful amounts, simplifying the synthesis process significantly Tomori, H., Fox, J., & Buchwald, S. (2000).

Catalysis and Cross-Coupling Reactions

In catalysis, this compound-related ligands have been employed in the preparation of aryl(dicyclohexyl)phosphines through a catalytic C–P bond-forming cross-coupling reaction in water, showcasing their versatility and efficiency in synthetic organic chemistry Hirai, Y., & Uozumi, Y. (2017).

Unstable Ortho-Phosphinophenols and Luminescent Materials

An investigation into the instability of ortho-phosphinophenols revealed the sensitivity of these compounds to air when sterically demanding tert-butyl groups are present. Despite this instability, these materials were used to produce luminescent benzoxaphospholes with enhanced air stability, expanding the potential applications in material science Wu, S.-S., Deligonal, N., & Protasiewicz, J. (2013).

Asymmetric Hydrogenations

The compound has also been pivotal in the development of optically active phosphines, which have shown high efficiency in rhodium-catalyzed asymmetric hydrogenations, demonstrating the compound's utility in producing enantiomerically enriched products Imamoto, T., Oohara, N., & Takahashi, H. (2004).

Enhancing Selectivity in Synthesis

This compound derivatives have been shown to significantly enhance selectivity in synthetic processes. For example, palladium complexes with bulky diphosphine ligands have been utilized as highly selective catalysts for converting pentenoic acid mixtures to (bio-)adipic acid, showcasing the ability to achieve high selectivity in hydroxycarbonylation reactions Low, C. H., Nobbs, J. D., et al. (2015).

Mechanism of Action

Target of Action

DI-Tert-butylcyclohexylphosphine is primarily used as a ligand in metal-catalyzed reactions . The compound’s primary targets are the metal ions involved in these reactions. The role of these metal ions is to facilitate the transfer of electrons between the reactants, enabling crucial chemical transformations .

Mode of Action

The compound interacts with its targets (the metal ions) by forming a complex. This complex formation allows the transfer of electrons between the metal and the substrate, facilitating crucial chemical transformations . Furthermore, this compound serves as a catalyst in organic synthesis, promoting the formation of new molecular bonds .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the metal-catalyzed reactions it is involved in. In general, the compound can influence a variety of reactions, including dihydrogen activation and the synthesis of trinuclear ruthenium complexes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the facilitation of chemical transformations. By acting as a ligand and catalyst, the compound enables the formation of new molecular bonds, leading to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of metal ions (which the compound targets), the pH and temperature of the reaction environment, and the presence of other reactants. The compound is sensitive to air , indicating that its stability and reactivity can be affected by exposure to oxygen.

Safety and Hazards

DI-TBCP is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage and may cause respiratory irritation . It may cause drowsiness or dizziness and is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

DI-TBCP is a versatile chemical compound used in scientific research. It exhibits excellent catalytic properties and finds applications in various organic synthesis reactions. Its employment spans the synthesis of organic compounds, the investigation of enzyme-catalyzed reactions, and the advancement of novel catalysts for organic synthesis .

Biochemical Analysis

Biochemical Properties

DI-Tert-butylcyclohexylphosphine plays a significant role in biochemical reactions, particularly in the context of metal-catalyzed processes. As a ligand, it interacts with various metal ions, forming complexes that can catalyze a range of biochemical reactions. These interactions are crucial for the activation and stabilization of the metal centers, enabling efficient electron transfer and facilitating the desired chemical transformations. The compound’s ability to form stable complexes with metals such as ruthenium and palladium makes it a valuable tool in synthetic chemistry and biochemical research .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various enzymes and proteins, leading to changes in cellular function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, its interaction with cell signaling molecules can alter gene expression patterns, impacting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. Its ability to form stable complexes with metal ions allows it to modulate the activity of metalloenzymes, thereby influencing various biochemical pathways. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can change over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Studies in animal models have demonstrated threshold effects, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, its interaction with enzymes involved in lipid metabolism can alter the levels of fatty acids and other lipids within cells . Additionally, this compound can affect the biosynthesis of certain biomolecules by influencing the activity of key enzymes in the metabolic network.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells. Once inside the cell, this compound can interact with various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and its ability to modulate cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its subcellular localization is a key determinant of its biochemical effects and its ability to modulate cellular processes .

properties

IUPAC Name |

ditert-butyl(cyclohexyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFHNJKBAYQARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1CCCCC1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405168 | |

| Record name | Di-tert-butyl(cyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436865-11-1 | |

| Record name | Di-tert-butyl(cyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butylcyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)

![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)

![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)

![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)